2-Cyano-2-hexylbenzodithiolate

Overview

Description

Scientific Research Applications

2-Cyano-2-hexylbenzodithiolate has been used in a variety of scientific research applications, including in the synthesis of organic compounds, in the study of the effects of chemical compounds on living cells, and in the study of the effects of environmental pollutants on living cells. It has been used to study the effects of drugs on cells, to study the effects of toxins on cells, and to study the effects of radiation on cells.

Mechanism of Action

2-Cyano-2-hexylbenzodithiolate is believed to act as a proton donor, donating protons to the active site of biological enzymes, leading to the formation of a covalent bond between the enzyme and the substrate. This covalent bond is believed to be responsible for the inhibition of enzyme activity, leading to the observed effects of this compound on living cells.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects on living cells. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, toxins, and environmental pollutants. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins, leading to a decrease in the synthesis of proteins. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the production of energy, leading to a decrease in the production of energy.

Advantages and Limitations for Lab Experiments

2-Cyano-2-hexylbenzodithiolate has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively non-toxic and is not expected to cause any adverse effects on living cells. However, this compound is insoluble in water and must be used in an organic solvent. Additionally, this compound is relatively expensive and must be used in relatively small amounts.

Future Directions

Future research on 2-Cyano-2-hexylbenzodithiolate could focus on its potential use as a drug delivery system, as its ability to form covalent bonds with enzymes could make it an ideal vehicle for delivering drugs to target cells. Additionally, further research could be done on the effects of this compound on the metabolism of drugs, toxins, and environmental pollutants. Additionally, further research could be done on the effects of this compound on the synthesis of proteins and the production of energy in living cells. Finally, further research could be done on the potential uses of this compound as a diagnostic tool, as its ability to form covalent bonds with enzymes could make it an ideal tool for diagnosing diseases.

Synthesis Methods

2-Cyano-2-hexylbenzodithiolate can be synthesized by a variety of methods, including the reaction of 2-hexylbenzene with thionyl chloride and sodium cyanide, or the reaction of 2-hexylbenzene with thionyl chloride and sodium bisulfite. The reaction is typically conducted in a solvent such as dimethylformamide or acetonitrile. The reaction yields a white solid that is purified by recrystallization.

Safety and Hazards

properties

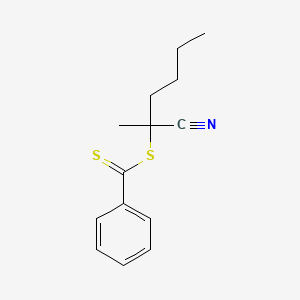

IUPAC Name |

2-cyanohexan-2-yl benzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NS2/c1-3-4-10-14(2,11-15)17-13(16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMXQLSMGWDAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204326 | |

| Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1858249-76-9 | |

| Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

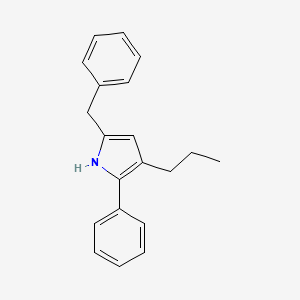

![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)

![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)